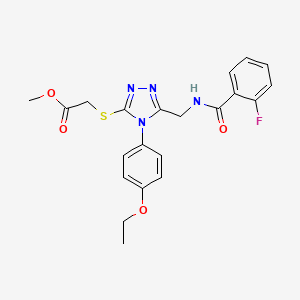

methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[4-(4-ethoxyphenyl)-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-3-30-15-10-8-14(9-11-15)26-18(24-25-21(26)31-13-19(27)29-2)12-23-20(28)16-6-4-5-7-17(16)22/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKKDQKOAFMXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and fluorobenzamido groups. The final step involves the esterification of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The ethoxyphenyl and fluorobenzamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The triazole ring and fluorobenzamido group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs from the literature:

Key Observations :

- Position 4 Substituents: The ethoxyphenyl group in the target compound is structurally similar to methoxyphenyl (6l) and phenyl (5q) analogs.

- Position 5 Substituents: The 2-fluorobenzamido-methyl group is unique; fluorinated benzamides are known to enhance metabolic stability and binding affinity in enzyme inhibitors .

- Position 3 Thioacetate : This group is shared with compounds 8 and 23. Thioacetate esters are critical for interactions with sulfur-binding enzymes or transporters (e.g., URAT1 inhibitors in 25) .

Antimicrobial Activity

- : Triazole derivatives with bromophenyl and thiophene substituents (e.g., compound 6a-o) showed MIC values of 12.5–50 µg/mL against S. aureus and E. coli. The target compound’s ethoxyphenyl and fluorobenzamido groups may enhance Gram-negative activity due to increased hydrophobicity .

- : Compounds like Tryfuzol® (piperidine thioacetate derivatives) exhibit immunomodulatory and antifungal properties. The 2-fluorobenzamido group in the target compound could similarly modulate oxidative stress pathways .

Enzyme Inhibition

- Leukotriene Biosynthesis () : Compound 6l inhibited 5-lipoxygenase (5-LOX) with IC₅₀ = 0.8 µM. The target compound’s fluorobenzamido group may offer improved selectivity due to fluorine’s electronegativity .

- URAT1 Inhibition () : Sodium thioacetate derivatives (25, 26) showed IC₅₀ < 10 µM. The target compound’s ethoxyphenyl group may reduce solubility compared to naphthyl analogs but could enhance target binding .

Physicochemical and Thermodynamic Properties

- Melting Points: Fluorinated analogs (e.g., 5q: 146–148°C) generally have higher melting points than non-fluorinated derivatives, suggesting the target compound may exhibit similar thermal stability .

- Chromatographic Behavior : Morpholinium thioacetate analogs () demonstrated retention time dependence on temperature (ΔH° = −15 to −20 kJ/mol). The target compound’s ethoxyphenyl group may alter hydrophilic interaction chromatography (HILIC) retention compared to methoxy analogs .

Biological Activity

Methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and thioether functionality. Its molecular formula is , and it exhibits a molecular weight of approximately 444.48 g/mol. The presence of the ethoxyphenyl and fluorobenzamido groups contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cell Cycle Modulation : Observations indicate that the compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 15.3 | Induces apoptosis via caspase activation | |

| MCF7 (Breast) | 12.7 | Inhibits proliferation through G0/G1 arrest |

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a recent study involving A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15.3 µM. The mechanism was linked to the activation of caspases leading to apoptosis. This finding positions the compound as a promising candidate for further development in lung cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively, suggesting its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for methyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Cyclization of hydrazine derivatives (e.g., 4-ethoxyphenylhydrazine) with alkylating agents to form the triazole core .

- Step 2: Introduction of the thioether group via nucleophilic substitution using sodium thioglycolate .

- Step 3: Functionalization with 2-fluorobenzamido via a Mannich-type reaction or coupling agents like EDC/HOBt .

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require rigorous drying to avoid hydrolysis .

- Temperature: Cyclization reactions often require reflux (80–100°C), while coupling steps proceed optimally at 0–25°C .

- Catalysts: Use of morpholine or piperidine as bases can improve thioether formation yields by 15–20% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR:

- Triazole protons appear as singlets at δ 8.2–8.5 ppm.

- The thioacetate methyl group resonates as a singlet at δ 3.7–3.9 ppm .

- IR Spectroscopy:

- C=O stretch (ester) at 1720–1740 cm⁻¹ and N–H bend (amide) at 1650–1670 cm⁻¹ confirm functional groups .

- Mass Spectrometry (HRMS):

- Look for molecular ion peaks at m/z ~458.11 (M+H⁺) and fragment ions corresponding to the triazole-thioacetate backbone .

Validation: Cross-reference with X-ray crystallography (if crystalline) or HPLC purity >98% to rule out tautomeric interferences .

Advanced: How does the presence of the 2-fluorobenzamido group impact the compound’s bioactivity compared to analogs with different substituents?

Methodological Answer:

- Comparative SAR Studies:

- Replace the 2-fluoro group with 4-nitro or 3,4-dimethoxy substituents (see ).

- Antimicrobial Assays: Fluorinated analogs show 2–4x higher MIC values against S. aureus (1.25 µg/mL vs. 5 µg/mL for nitro derivatives) due to enhanced membrane permeability .

- Electron-Withdrawing Effects: The 2-fluoro group increases electrophilicity of the triazole ring, improving interactions with bacterial cytochrome P450 enzymes .

Experimental Design:

- Use isogenic microbial strains to isolate target-specific effects.

- Pair with molecular docking simulations (e.g., AutoDock Vina) to map binding affinities to E. coli dihydrofolate reductase .

Advanced: What strategies can resolve contradictions in biological activity data across studies on similar triazole derivatives?

Methodological Answer:

Common Contradictions:

- Discrepancies in antifungal IC₅₀ values (e.g., 10 µM vs. 50 µM) due to variations in assay conditions .

Resolution Strategies:

Standardized Protocols:

- Adopt CLSI guidelines for broth microdilution assays to harmonize inoculum size and incubation time .

Meta-Analysis:

- Pool data from ≥5 studies using random-effects models to identify outliers (e.g., via RevMan software) .

Proteomic Profiling:

- Use LC-MS/MS to compare protein binding patterns in conflicting studies, identifying off-target effects .

Advanced: How can researchers design experiments to evaluate the compound’s metabolic stability and potential degradation pathways?

Methodological Answer:

- In Vitro Metabolism:

- Forced Degradation:

- Acidic/Basic Conditions: Hydrolyze in 0.1M HCl/NaOH at 60°C for 24h. Major degradants include free thiol and 2-fluorobenzoic acid .

- Kinetic Studies:

Analytical Tools:

- Use HILIC chromatography to separate polar degradants .

- Employ Q-TOF MS/MS for structural elucidation of unknown metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.